molecular formula C26H30N2O5 B613431 Fmoc-Leu-Pro-OH CAS No. 130832-25-6

Fmoc-Leu-Pro-OH

Cat. No.: B613431
CAS No.: 130832-25-6
M. Wt: 450.53
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Leu-Pro-OH: is a compound used in the field of peptide synthesis. It consists of three components: fluorenylmethyloxycarbonyl (Fmoc), leucine (Leu), and proline (Pro). The Fmoc group is a protecting group used to shield the amino group during peptide synthesis, while leucine and proline are amino acids that are part of the peptide chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under basic conditions .

Mechanism of Action

Target of Action

Fmoc-Leu-Pro-OH is a compound that primarily targets PPARγ , a nuclear receptor that plays a crucial role in regulating adipogenesis and glucose metabolism .

Mode of Action

The compound acts as a ligand for PPARγ , binding to the receptor and inducing insulin sensitization . This interaction results in changes in the transcription of specific genes, leading to improved insulin sensitivity.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PPARγ signaling pathway . When this compound binds to PPARγ, it modulates the activity of the receptor, leading to changes in the transcription of genes involved in glucose metabolism . This can result in improved insulin sensitivity and glucose homeostasis.

Result of Action

The binding of this compound to PPARγ leads to insulin sensitization . This means that the body’s cells become more responsive to insulin, allowing them to take up glucose more effectively. This can help to lower blood glucose levels and improve the symptoms of conditions like type 2 diabetes.

Biochemical Analysis

Biochemical Properties

Fmoc-Leu-Pro-OH plays a significant role in biochemical reactions, particularly in the synthesis of various oligopeptides . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that involves the formation of Fmoc carbamate . This compound interacts with enzymes and other biomolecules through aromatic π–π stacking and hydrogen bonding interactions .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of proteins and peptides that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in peptide synthesis. The Fmoc group is rapidly removed by base, a process that does not disturb the acid-labile linker between the peptide and the resin . This allows for the sequential addition of amino acids in the synthesis of peptides.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . This property, along with its high thermal stability , makes it suitable for use in various experimental conditions.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, and its removal allows for the addition of other amino acids in the peptide chain .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role in peptide synthesis. It is transported to the site of peptide synthesis where it contributes to the formation of peptide chains .

Subcellular Localization

The subcellular localization of this compound is primarily at the site of peptide synthesis. The exact compartments or organelles it is directed to can depend on the specific cellular context and the other components of the peptide being synthesized .

Properties

IUPAC Name

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5/c1-16(2)14-22(24(29)28-13-7-12-23(28)25(30)31)27-26(32)33-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,16,21-23H,7,12-15H2,1-2H3,(H,27,32)(H,30,31)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITYSLDOLQCIDF-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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